molecular formula C20H36N6O6S B1379894 Biotin-PEG4-Azide CAS No. 1309649-57-7

Biotin-PEG4-Azide

Cat. No.: B1379894
CAS No.: 1309649-57-7
M. Wt: 488.6 g/mol
InChI Key: PVEHVEYAPUNCCP-LNLFQRSKSA-N
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Description

Biotin-PEG4-Azide: is a biotin-labeled, polyethylene glycol (PEG)-based compound that is widely used in the field of chemical biology and bioconjugation. This compound is particularly known for its role in click chemistry, where it facilitates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotin moiety allows for easy detection and purification, while the PEG4 spacer enhances solubility and reduces steric hindrance.

Biochemical Analysis

Biochemical Properties

Biotin-PEG4-Azide plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. The azide group in this compound reacts with terminal alkynes via a copper-catalyzed click reaction to produce a stable triazole linkage . This reaction is highly specific and efficient, making it ideal for labeling proteins, DNA, and other biomolecules. This compound interacts with enzymes such as streptavidin, avidin, and NeutrAvidin, which have a high affinity for biotin . These interactions facilitate the detection and purification of biotin-labeled biomolecules, enabling researchers to study their properties and functions in detail.

Cellular Effects

This compound influences various cellular processes by enabling the selective labeling of biomolecules within cells. This compound can be used to label proteins, nucleic acids, and other cellular components, allowing researchers to track their localization, interactions, and functions. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the study of these processes through biotinylation and subsequent detection with streptavidin or avidin . The ability to label specific biomolecules within cells provides valuable insights into their roles in cellular function and regulation.

Molecular Mechanism

The mechanism of action of this compound involves its reaction with alkyne-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage, which covalently attaches the biotin moiety to the target molecule. The biotinylated molecule can then be detected and purified using streptavidin or avidin, which bind to biotin with high affinity . This mechanism allows for the specific and efficient labeling of biomolecules, enabling their study in various biochemical and cellular contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C and protected from moisture . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can maintain its labeling efficiency and specificity over extended periods, making it a reliable tool for biochemical research . The temporal effects of this compound on cellular function can also be studied through in vitro and in vivo experiments, providing insights into its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively label biomolecules without causing significant toxicity or adverse effects . High doses of this compound may lead to toxic effects, including cellular stress and disruption of normal cellular functions . It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired labeling efficiency while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to biotinylation and click chemistry. The azide group in this compound reacts with alkyne-containing molecules to form stable triazole linkages, which are then recognized by streptavidin or avidin . This reaction facilitates the labeling and detection of biomolecules, allowing researchers to study their metabolic pathways and interactions. This compound can also affect metabolic flux and metabolite levels by enabling the selective labeling and tracking of specific biomolecules within metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The PEG spacer in this compound enhances its solubility and reduces steric hindrance, allowing it to efficiently reach and label target biomolecules . Once inside the cell, this compound can be distributed to various cellular compartments, where it interacts with specific biomolecules and facilitates their detection and purification . The transport and distribution of this compound are crucial for its effectiveness as a labeling reagent in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals that guide its localization . Once localized, this compound can label specific biomolecules within these compartments, providing valuable insights into their functions and interactions. The subcellular localization of this compound is essential for its role in studying the spatial organization and dynamics of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-PEG4-Azide is synthesized through a multi-step process that involves the conjugation of biotin to a PEG4 linker, followed by the introduction of an azide group. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG4-Azide primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions:

    CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.

    SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHVEYAPUNCCP-LNLFQRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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